molecular formula C17H16BrF3N4O B2562193 2-(2-Bromophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 2034441-23-9

2-(2-Bromophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2562193
CAS No.: 2034441-23-9
M. Wt: 429.241
InChI Key: YRZRZXUBXNHUCC-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H16BrF3N4O and its molecular weight is 429.241. The purity is usually 95%.
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Biological Activity

2-(2-Bromophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone, also known by its CAS number 2034441-23-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C17H16BrF3N4O
  • Molecular Weight : 404.24 g/mol

The structure features a bromophenyl group, a trifluoromethyl-pyrimidine moiety, and a piperazine ring, which contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in cellular signaling pathways. The compound may modulate GPCR activity, influencing physiological responses such as neurotransmission and hormone release .
  • Enzyme Inhibition : The presence of the piperazine ring suggests potential inhibitory effects on enzymes involved in neurotransmitter metabolism or other pathways critical for disease modulation.

Antitumor Activity

Several studies have investigated the antitumor potential of similar compounds. For instance, derivatives of pyrimidine have shown cytotoxic effects against various cancer cell lines. The specific compound may exhibit similar properties through apoptosis induction or cell cycle arrest mechanisms.

Neuropharmacological Effects

Given its structural components, the compound may possess neuropharmacological effects. Piperazine derivatives are often explored for their anxiolytic and antidepressant activities. The interaction with serotonin and dopamine receptors could be a possible mechanism for these effects.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study by Zhang et al. (2020) demonstrated that related compounds inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells . While specific data on the brominated derivative is limited, structural analogs suggest a promising avenue for anticancer drug development.
  • Neuropharmacology :
    • Research published in the Journal of Medicinal Chemistry indicated that piperazine derivatives could enhance serotonergic transmission, leading to potential applications in treating anxiety disorders . This suggests that our compound might similarly influence mood regulation.
  • GPCR Modulation :
    • A study highlighted the role of trifluoromethyl groups in enhancing binding affinity to GPCRs, potentially increasing efficacy at lower doses . This characteristic may be beneficial for developing therapeutics targeting neurological conditions.

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AntitumorInduces apoptosisZhang et al., 2020
NeuropharmacologicalEnhances serotonergic transmissionJournal of Medicinal Chemistry
GPCR ModulationIncreased binding affinityPubMed Central

Properties

IUPAC Name

2-(2-bromophenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrF3N4O/c18-13-4-2-1-3-12(13)9-16(26)25-7-5-24(6-8-25)15-10-14(17(19,20)21)22-11-23-15/h1-4,10-11H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZRZXUBXNHUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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